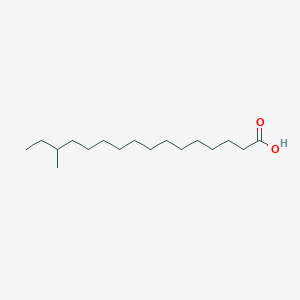

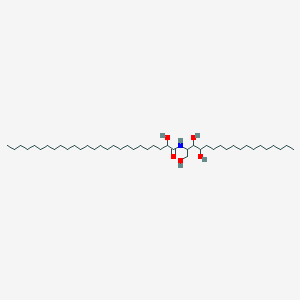

![molecular formula C23H49N2O5P B164522 [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 82970-80-7](/img/structure/B164522.png)

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Übersicht

Beschreibung

The compound “[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate” is a major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a phosphocholine .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H50N2O5P+. It is a conjugate acid of a sphingosine-1-phosphocholine. It is a tautomer of a sphingosylphosphocholine acid .Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

SPC has been identified as an intermediate metabolite of sphingolipids that mediates protection against myocardial infarction (MI). The mechanism involves SPC delivery by vascular endothelial cell-derived exosomes (VEC-Exos), although the exact process remains to be fully characterized .

Mitogenic Factor

SPC acts as a mitogenic factor for various types of cells, including smooth muscle cells. It plays a role in cell proliferation and could be significant in tissue regeneration and repair processes .

Vascular Contraction Modulation

Abnormal vascular contraction can be induced by SPC, and compounds like fisetin have been found to prevent this effect. The action point of SPC around plasma membranes is a subject of ongoing research .

Cardiovascular Disease Development

Bioactive sphingolipids, including SPC, have been implicated in the development of cardiovascular diseases. For example, ceramide, another sphingolipid, is involved in the induction of cardiac pathologies, suggesting that SPC may also play a role in such mechanisms .

Tumor Progression and Cancer Research

SPC has been studied in the context of cancer, particularly its role in tumor progression and metastasis. It is considered a unique type of lysosphingolipid that may influence cellular behaviors associated with cancerous growths .

Wirkmechanismus

Target of Action

SPC primarily targets G protein-coupled receptors (S1P1-5, GPR12) and membrane lipid rafts . It also interacts with myocytes, vein endothelial cells, and vascular smooth muscle cells . These targets play a significant role in modulating the cardiovascular system and other organ systems .

Mode of Action

SPC can act as a first messenger through its primary targets or as a second messenger mediating intracellular Ca2+ release . It exerts a pronounced influence on the cardiovascular system through modulation of the functions of its targets .

Biochemical Pathways

SPC is involved in numerous cellular processes, such as cell differentiation, proliferation, and apoptosis . It is either metabolized from sphingomyelin or produced by platelets under the effect of stimulation . It also plays a role in the pathological process of the heart and vessels .

Pharmacokinetics

Under normal conditions, the level of SPC in the circulation is very low . It is a constituent of lipoproteins, and the activation of platelets promotes the release of SPC into the blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are closely linked to these physiological processes.

Result of Action

SPC has been found to protect against myocardial infarction (MI) . It counteracts myocardial ischemia/reperfusion (I/R) injury by activating certain pathways, resulting in increased levels of mitophagy within I/R-affected myocardium . It also inhibits TNF-induced macrophage adhesion to smooth muscle cells .

Action Environment

The action, efficacy, and stability of SPC can be influenced by various environmental factors. For instance, the activation of platelets promotes the release of SPC into the blood , implying that the compound’s action could be influenced by factors that affect platelet activation. Furthermore, SPC’s action can also be influenced by the presence of other bioactive sphingolipids .

Eigenschaften

IUPAC Name |

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Sphingosylphosphorylcholine ([(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate) interacts with various targets, exhibiting diverse downstream effects:

- G protein-coupled receptors (GPCRs): SPC binds to several GPCRs, including S1P1-5 [], G2A, GPR4, and OGR1 []. This binding activates downstream signaling pathways, such as phospholipase C (PLC), leading to increased intracellular calcium levels ([Ca2+]i), inositol trisphosphate (IP3) production, and mitogen-activated protein kinase (MAPK) activation [, , , , ].

- Intracellular targets: SPC directly interacts with calmodulin, a ubiquitous Ca2+ sensor protein, inhibiting its interaction with target enzymes like phosphodiesterase and calcineurin [, ]. This interaction suggests a potential intracellular regulatory mechanism for Ca2+ signaling by SPC.

A:

- Spectroscopic data: Characterization methods include thin-layer chromatography (TLC), optical rotatory dispersion (ORD), fast atom bombardment (FAB) mass spectrometry, 1H and 13C NMR, and Fourier transform infrared spectrometry [, ].

A: Yes, research has identified 1-O-cis-alk-1′-enyl-2-lyso-sn-glycero-3-phosphate (alkenyl-GP) in some commercial sphingosylphosphorylcholine preparations. Alkenyl-GP is a potent activator of ERK1/2 and exhibits mitogenic activity, potentially contributing to the observed effects previously attributed solely to SPC [].

ANone: Yes, SPC has been implicated in various pathological conditions:

- Cancer: SPC levels are elevated in the malicious ascites of tumor patients [] and it can promote tumor cell migration and invasion [, , ].

- Cardiovascular disease: SPC can induce coronary vasospasm by activating Rho-kinase, contributing to cardiovascular complications [, ].

- Neurological disorders: SPC is involved in neuroinflammatory processes and has been studied in the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis [].

- Other conditions: Elevated SPC levels are also observed in atopic dermatitis and Niemann-Pick disease [].

ANone: Targeting SPC signaling pathways holds promise for treating various diseases:

- Cancer: Inhibiting SPC synthesis or its downstream signaling pathways could hinder tumor cell migration, invasion, and metastasis [].

- Cardiovascular disease: Blocking SPC-mediated Rho-kinase activation may prevent or alleviate coronary vasospasm [, ].

- Inflammatory diseases: SPC demonstrates anti-inflammatory effects in certain contexts [, ]. Further research is needed to explore its therapeutic potential in inflammatory disorders.

- Osteoporosis: SPC inhibits osteoclast differentiation and has shown potential in preventing bone loss in experimental models [], suggesting a potential therapeutic avenue for osteoporosis.

A:

- Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This is a highly sensitive and specific method for quantifying SPC in biological samples [].

- Enzyme-linked aptamer assay: RNA aptamers that bind to SPC with high affinity have been developed, providing an alternative approach for detecting and quantifying SPC [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)

![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)